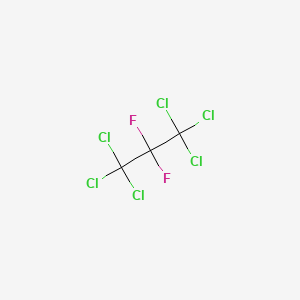

![molecular formula C14H26N2O5 B6353497 3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid CAS No. 1049156-82-2](/img/structure/B6353497.png)

3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid, also known as 3-{[(t-Butoxy)carbonyl]amino}propionic acid or TBPA, is an organic compound with a wide range of applications in the field of science. TBPA is a versatile molecule, and its unique properties have enabled a variety of research applications, from biochemical and physiological studies to industrial and medical uses.

Scientific Research Applications

TBPA has a wide range of applications in the field of scientific research. TBPA has been used as a reagent in organic synthesis, a catalyst in the synthesis of heterocyclic compounds, and a ligand in the synthesis of metal complexes. TBPA has also been used as a surfactant in the synthesis of polymers, and as a reactant in the synthesis of peptides. In addition, TBPA has been used as a chiral ligand in asymmetric catalysis, and as a chelating agent in the synthesis of metal-organic frameworks.

Mechanism of Action

Target of Action

It’s known thattertiary butyl esters find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis .

Mode of Action

The compound interacts with its targets through the tert-butoxycarbonyl (Boc) group . This group is introduced into a variety of organic compounds using flow microreactor systems . The Boc group serves as a protective group for amines, preventing unwanted side reactions during synthesis .

Biochemical Pathways

The compound’s boc group plays a crucial role in peptide synthesis . It protects amino acids from unwanted reactions, allowing for more controlled and efficient synthesis .

Pharmacokinetics

The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its absorption and distribution in a biological system.

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for more controlled reactions and prevents unwanted side reactions, improving the efficiency and yield of the synthesis .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the Boc group’s protection of amines . Additionally, the compound’s miscibility properties suggest that it may behave differently in various solvents, which could influence its efficacy and stability .

Advantages and Limitations for Lab Experiments

TBPA has several advantages for laboratory experiments. TBPA is a relatively inexpensive and readily available reagent, and it is stable and non-toxic. Additionally, TBPA is soluble in a variety of solvents, making it easy to work with in the lab. However, TBPA does have some limitations. For example, TBPA can form insoluble complexes with certain metals, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for TBPA research. TBPA could be further studied for its potential use as a therapeutic agent, as it has already been found to have a variety of biochemical and physiological effects. Additionally, TBPA could be studied for its potential use as a diagnostic agent, as it has been found to interact with certain proteins and DNA. TBPA could also be studied for its potential use in the synthesis of new materials, such as polymers and metal-organic frameworks. Finally, TBPA could be studied for its potential use as a catalyst in organic synthesis.

Synthesis Methods

TBPA can be synthesized in several different ways. One common method is the reaction of a tertiary amine with a dialkyl carbonate. The reaction produces an alkyl carbamate which is then hydrolyzed to yield TBPA. Another method involves the reaction of a tertiary amine with a dialkyl sulfate, followed by hydrolysis to yield the desired product. Additionally, TBPA can be synthesized from the reaction of a tertiary amine with an alkyl halide, followed by hydrolysis.

properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl-(2-morpholin-4-ylethyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-14(2,3)21-13(19)16(5-4-12(17)18)7-6-15-8-10-20-11-9-15/h4-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLULJKIDTAQURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)CCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)

amino}propanoic acid](/img/structure/B6353440.png)

![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)

![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)

![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)

amino}propanoic acid](/img/structure/B6353493.png)

![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)

amino}propanoic acid](/img/structure/B6353506.png)

amino}propanoic acid](/img/structure/B6353509.png)

amino}propanoic acid](/img/structure/B6353514.png)